![molecular formula C18H13ClN4O2S B1663118 6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 882277-05-6](/img/structure/B1663118.png)
6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
The compound “6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their diverse biological and pharmacological importance .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of aminopyrazoles with formylated active proton compounds . In one study, a library of benzimidazole bridged pyrazolo[1,5-a]pyrimidines was designed, synthesized, and evaluated for cytotoxic potential .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[1,5-a]pyrimidine core bound to a phenyl group and a 4-chlorophenylsulfonyl group . The compound has been described as a yellow solid with a melting point of 214–216 ºC .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines typically involve the reaction of aminopyrazoles with formylated active proton compounds . Further reactions can lead to the formation of various derivatives .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 214–216 ºC . The mass spectrometry (MS) data shows a m/z value of 334 [M + H]+ .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized through various chemical processes, including chlorination and aminisation, and its crystal structure has been analyzed using techniques like X-ray diffraction, IR, 1H NMR, and element analysis. Such studies contribute to understanding the compound's molecular configuration and properties (Lu Jiu-fu et al., 2015).
Biological Activity Studies
- Investigations into the biological activities of derivatives of this compound have been conducted. For instance, research on analogs such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed moderate anticancer activity. This highlights its potential for therapeutic applications (Lu Jiu-fu et al., 2015).
Synthesis of Novel Compounds
- The chemical serves as a precursor in the synthesis of novel compounds with potential biological activities. For example, new derivatives like 6-[(1,3,4-thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines have been synthesized starting from 2-hydroxyacetophenone, demonstrating the versatility of this compound in organic synthesis (Gang Li et al., 2012).
Potential Pharmacological Applications
- Derivatives of this compound have been studied for their binding affinity and inhibition of cellular responses, showing promise in pharmacological research. For instance, certain derivatives have shown significant activity in assays related to serotonin receptors, indicating potential for developing selective serotonin receptor antagonists (A. Ivachtchenko et al., 2010).
Other Applications
- The compound has also been used in the synthesis of various other chemical structures, which could have applications in materials science, nanotechnology, or as intermediates in the synthesis of more complex molecules. The versatility in reactions and the ability to form structurally diverse derivatives make it a valuable compound in scientific research (S. Kaping et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-6-8-14(9-7-13)26(24,25)16-11-21-17-10-15(22-23(17)18(16)20)12-4-2-1-3-5-12/h1-11H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSZUPHUSDPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



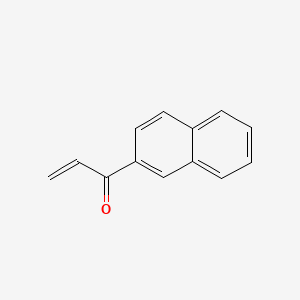
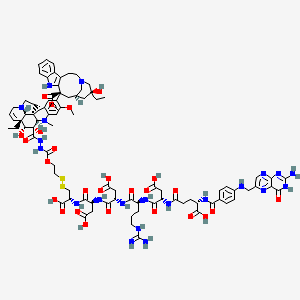
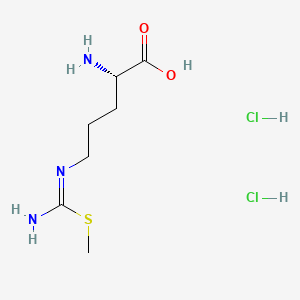
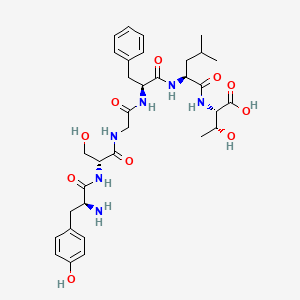
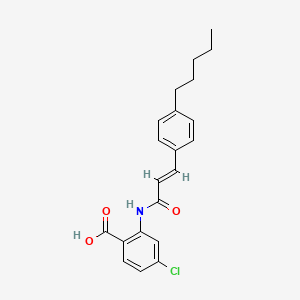
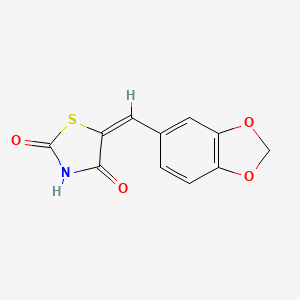
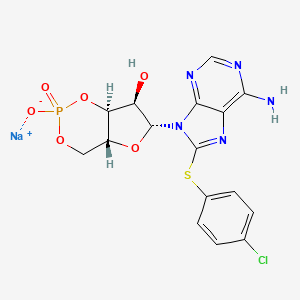
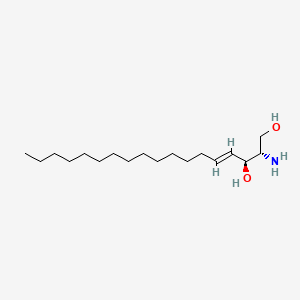
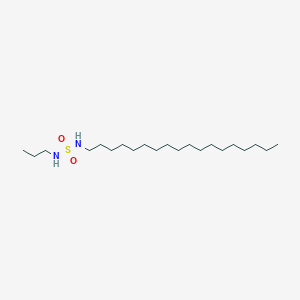
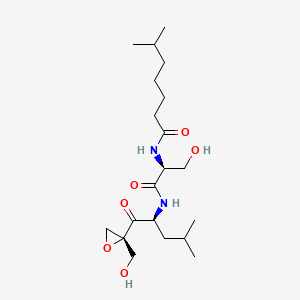
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
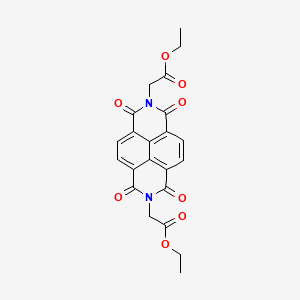
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)